4-butoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
4-Butoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS: 886928-35-4) is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 2-methanesulfonylphenyl group at position 5 and a 4-butoxybenzamide moiety at position 2. Its molecular formula is C₂₀H₂₁N₃O₅S, with a molecular weight of 415.46 g/mol . The compound’s structure combines a sulfonyl group (electron-withdrawing) and a butoxy chain (electron-donating), which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
4-butoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-3-4-13-27-15-11-9-14(10-12-15)18(24)21-20-23-22-19(28-20)16-7-5-6-8-17(16)29(2,25)26/h5-12H,3-4,13H2,1-2H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMDAFAQXJVNIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions:
Coupling Reactions: The final step involves the coupling of the oxadiazole derivative with benzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and acyl chlorides are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Medicine: Preliminary studies suggest that the compound may possess anti-inflammatory, antimicrobial, and anticancer properties, making it a candidate for further pharmacological research.
Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. While the exact mechanism is still under investigation, it is believed that the compound may exert its effects through:
Inhibition of Enzymes: The compound may inhibit key enzymes involved in various biological processes, leading to its observed bioactivity.
Modulation of Signaling Pathways: It may modulate signaling pathways that regulate cell growth, differentiation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the 1,3,4-Oxadiazole Class
Key structural analogues and their comparative features are summarized below:
Substituent Effects on Activity
- Sulfamoyl vs. Methanesulfonyl Groups: LMM5 and LMM11 feature bulky sulfamoyl groups (e.g., benzyl(methyl)sulfamoyl), which enhance antifungal activity by targeting thioredoxin reductase .
- Aromatic vs. Aliphatic Substituents :
Compounds with electron-rich aromatic substituents (e.g., LMM5’s 4-methoxyphenylmethyl) exhibit stronger antifungal activity than aliphatic variants (e.g., LMM11’s furan-2-yl) . The target compound’s 2-methanesulfonylphenyl group may balance electronic effects but requires empirical validation. - Positional Isomerism :
The positional isomer (3-methanesulfonylphenyl, BC45552) differs in sulfonyl group placement, which could alter binding interactions due to spatial or electronic effects .
Physicochemical and Drug-Likeness Comparisons
- Lipophilicity (log P): The target compound’s log P is predicted to be moderate (~3.5), similar to Lipinski-compliant Compound 3 (log P = 2.8) .
- Solubility : The butoxy chain in the target compound may improve aqueous solubility compared to purely aromatic analogues (e.g., Compound 2p). However, sulfonyl groups generally reduce solubility, necessitating formulation aids like Pluronic F-127, as seen in LMM5/LMM11 studies .
Biological Activity
4-butoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of antibacterial and anticancer properties. This article explores the synthesis, mechanism of action, and biological efficacy of this compound based on diverse research findings.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring system, which is known for its biological activity. The oxadiazole moiety is often associated with various pharmacological effects, including antibacterial and anticancer activities. The specific structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit key biological targets. Research indicates that compounds containing the oxadiazole structure can interfere with bacterial cell division by targeting proteins such as FtsZ , a critical component in bacterial cytokinesis . This inhibition leads to bactericidal effects against multidrug-resistant strains.
Antibacterial Activity
Recent studies have shown that derivatives of oxadiazole compounds exhibit significant antibacterial properties. For instance, a related compound was found to outperform standard antibiotics like ciprofloxacin against methicillin-resistant Staphylococcus aureus (MRSA) strains .
Table 1: Antibacterial Efficacy of Oxadiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A14 | MRSA | 0.5 µg/mL |
| Ciprofloxacin | MRSA | 1.0 µg/mL |
| Erythromycin | S. pneumoniae | 2.0 µg/mL |
Anticancer Activity
In addition to antibacterial effects, oxadiazole derivatives have been investigated for their anticancer potential. Some studies suggest that these compounds can inhibit Glycogen Synthase Kinase 3 (GSK-3) , which is implicated in various cancer pathways . The inhibition of GSK-3 may lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Case Study: GSK-3 Inhibition
A study demonstrated that specific oxadiazole derivatives showed a significant reduction in tumor cell viability in vitro by modulating GSK-3 activity. This suggests potential for development as an anticancer therapeutic agent .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole compounds can be influenced by various substituents on the benzamide framework. For instance, modifications at the para position of the benzamide or variations in the sulfonyl group can enhance potency against specific bacterial strains or cancer cell lines.
Table 2: Structure-Activity Relationship Insights
| Substituent Position | Modification Type | Observed Effect |
|---|---|---|
| Para | Methyl group | Increased antibacterial activity |
| Meta | Fluoro group | Enhanced GSK-3 inhibition |
| Ortho | Hydroxyl group | Improved solubility and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
